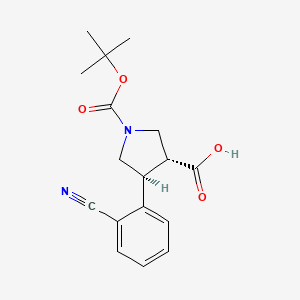

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone or a 1,4-diamine.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

Protection of the Amino Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms of the cyanophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It serves as a precursor or intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparación Con Compuestos Similares

Similar Compounds

(3-Chloropropyl)trimethoxysilane: This compound features a similar structural motif with a pyrrolidine ring but differs in its functional groups and applications.

Levalbuterol Related Compound D: This compound shares some structural similarities but is primarily used in different pharmaceutical contexts.

tert-Butylamine: While structurally simpler, this compound shares the tert-butyl group and is used in various chemical syntheses.

Uniqueness

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry.

Actividad Biológica

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its structural complexity and potential biological applications. This compound, with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol, is of interest in medicinal chemistry due to its unique functional groups that may confer various biological activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-cyanophenyl moiety. The presence of the cyanophenyl group is significant as it can enhance the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that pyrrolidine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell proliferation. The research demonstrated that modifications to the pyrrolidine structure could enhance selectivity for cancer cells over normal cells. The inclusion of the cyanophenyl group was noted to increase lipophilicity, potentially improving cellular uptake .

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that certain pyrrolidine derivatives could inhibit proteases involved in cancer metastasis. The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like cyano significantly boosted inhibitory activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Structure | Lacks cyano group; used as an intermediate in peptide synthesis. |

| (3R,4S)-rel-1-(Boc)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | Structure | Naphthalene ring increases hydrophobic interactions; potential for higher receptor affinity. |

| (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Structure | Fluorine substituent may enhance bioactivity through electronic effects. |

Propiedades

Número CAS |

1161787-84-3 |

|---|---|

Fórmula molecular |

C17H20N2O4 |

Peso molecular |

316.35 g/mol |

Nombre IUPAC |

(3S,4R)-4-(2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-7-5-4-6-11(12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |

Clave InChI |

BHWWHVJMCKAYGA-UONOGXRCSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N |

SMILES isomérico |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C#N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.